3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Description
Structural Features and Nomenclature of the 7-Azaindole (B17877) System
The pyrrolo[2,3-b]pyridine scaffold is a bicyclic heteroaromatic system formed by the fusion of a pyrrole (B145914) ring and a pyridine (B92270) ring. hmdb.ca This fusion results in a structure that is isomeric with indole (B1671886), where a nitrogen atom replaces one of the carbon atoms in the benzene (B151609) portion of the indole ring. Specifically, in the pyrrolo[2,3-b]pyridine isomer, the nitrogen atom is located at the 7-position, leading to its common name, 7-azaindole. guidechem.comnist.gov This nomenclature is widely used in academic and industrial research. alkalimetals.com
The structure of 7-azaindole consists of a five-membered pyrrole ring fused to a six-membered pyridine ring. guidechem.com The presence of the pyridine nitrogen atom significantly influences the electron distribution within the aromatic system, impacting its reactivity and intermolecular interactions.
Table 1: Nomenclature and Structural Information for the Parent Scaffold
| Systematic Name | Common Name | Chemical Formula | Molecular Weight |
| 1H-pyrrolo[2,3-b]pyridine | 7-Azaindole | C₇H₆N₂ | 118.14 g/mol |
Academic Relevance of Functionalized Pyrrolo[2,3-b]pyridine Derivatives in Chemical Research
The academic relevance of functionalized pyrrolo[2,3-b]pyridine derivatives is vast and continues to expand. This scaffold is a key component in a multitude of compounds with significant biological activities. nih.gov Notably, 7-azaindole derivatives have been successfully developed as potent inhibitors of various protein kinases, which are crucial targets in cancer therapy. rsc.orgnih.gov The ability of the 7-azaindole core to form specific hydrogen bond interactions with protein residues makes it an ideal pharmacophore for kinase inhibitor design.
Beyond oncology, these derivatives have shown promise in other therapeutic areas, including the treatment of inflammatory diseases and neurological disorders. The versatility of the 7-azaindole scaffold allows for the introduction of various functional groups at different positions, enabling the fine-tuning of their pharmacological profiles. mdpi.com This has led to extensive research into the synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives. ajol.inforesearchgate.net
Contextualization of 3-Bromo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde within the Pyrrolo[2,3-b]pyridine Chemical Space
Within the extensive chemical space of pyrrolo[2,3-b]pyridine derivatives, this compound stands out as a highly versatile and valuable building block. The strategic placement of the bromo and carbaldehyde (aldehyde) functional groups on the 7-azaindole core provides orthogonal handles for a wide range of chemical transformations.
The bromine atom at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of a diverse array of substituents, including aryl, heteroaryl, and alkyl groups, at this position. This capability is crucial for exploring the structure-activity relationships of novel compounds.
Simultaneously, the carbaldehyde group at the 5-position serves as a versatile functional group for further synthetic modifications. It can readily undergo reactions such as reductive amination, Wittig reactions, and condensations to introduce a wide range of side chains and heterocyclic systems. The presence of these two distinct reactive sites makes this compound a key intermediate in the synthesis of complex molecular architectures. myskinrecipes.com
Table 2: Key Properties of this compound
| Property | Value |
| Chemical Formula | C₈H₅BrN₂O |
| Molecular Weight | 225.04 g/mol |
| Appearance | Solid |
| Key Functional Groups | Bromo, Carbaldehyde, NH-pyrrole, Pyridine nitrogen |
The strategic functionalization of this compound allows chemists to systematically build upon the 7-azaindole scaffold, leading to the discovery of new chemical entities with potential applications in various fields of chemical research.
Properties
CAS No. |
1190317-92-0 |
|---|---|
Molecular Formula |
C8H5BrN2O |
Molecular Weight |
225 |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 3 Bromo 1h Pyrrolo 2,3 B Pyridine 5 Carbaldehyde
Reactivity of the Carbaldehyde Moiety
The aldehyde group at the C5 position of the pyrrolo[2,3-b]pyridine core is a key site for introducing molecular diversity. Its electrophilic carbon atom readily participates in reactions with a wide range of nucleophiles and can be transformed through oxidation and reduction processes.
Nucleophilic Addition Reactions
The electron-deficient nature of the aldehyde's carbonyl carbon makes it susceptible to attack by various nucleophiles. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a direct pathway to more complex molecular architectures. For instance, Grignard reagents and organolithium compounds can add to the carbonyl group to form secondary alcohols, which can then serve as precursors for further functionalization.
The introduction of heteroatom nucleophiles, such as amines and alcohols, leads to the formation of hemiaminals and hemiacetals, respectively. While often transient intermediates, these species can be stabilized or can participate in subsequent reactions to yield more complex products. The reactivity of the aldehyde in this context is crucial for building larger molecular scaffolds.
Condensation Reactions for Imine and Enaminone Formation
Condensation reactions involving the carbaldehyde group provide a facile route to the synthesis of imines (Schiff bases) and enaminones. The reaction with primary amines, often catalyzed by acid, results in the formation of an imine C=N double bond. This transformation is fundamental in the synthesis of various biologically active compounds and ligands for metal catalysis. The stability of the resulting imine is influenced by the nature of the substituent on the nitrogen atom.
Enaminones are generated through the reaction of the aldehyde with compounds containing an active methylene (B1212753) group, such as β-diketones or β-ketoesters, in the presence of an amine. These reactions proceed through initial formation of an enamine, which then attacks the carbonyl compound. Enaminones are versatile intermediates themselves, capable of undergoing various cyclization and addition reactions to generate complex heterocyclic systems.
| Reactant | Product Type | Conditions |
| Primary Amine | Imine | Acid or base catalysis |
| Secondary Amine | Enamine | Typically acid-catalyzed |
| Active Methylene Compound | Enaminone | Base catalysis |
Oxidation and Reduction Pathways of the Aldehyde Group
The aldehyde functionality can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing further avenues for derivatization.
Oxidation: A variety of oxidizing agents can be employed to convert the aldehyde to a carboxylic acid. Common reagents include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), and milder oxidants like silver oxide (Ag2O). The resulting carboxylic acid is a versatile functional group that can participate in amide bond formation, esterification, and other transformations.
Reduction: The aldehyde is easily reduced to the corresponding primary alcohol using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH4) is a commonly used reagent for this purpose due to its selectivity and mild reaction conditions. More powerful reducing agents like lithium aluminum hydride (LiAlH4) can also be used. The resulting alcohol can be further functionalized, for example, through conversion to an ether or an ester, or used in substitution reactions after conversion to a leaving group.
Reactivity of the Bromine Substituent
The bromine atom at the C3 position of the pyrrolo[2,3-b]pyridine ring system is a key handle for introducing a wide range of substituents through cross-coupling and nucleophilic substitution reactions. Its presence significantly enhances the synthetic utility of the core scaffold.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
The bromine atom serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. osi.lv These reactions are powerful tools for the construction of complex molecular architectures from simple precursors.
Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the reaction of the bromo-substituted pyrrolopyridine with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govnih.gov This reaction is widely used to form biaryl and heteroaryl-aryl linkages, which are common motifs in pharmaceuticals and functional materials. nih.govrsc.orgrsc.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions like debromination. nih.gov
| Catalyst | Ligand | Base | Solvent |
| Pd(PPh3)4 | PPh3 | K2CO3 | Toluene/Water |
| Pd(dppf)Cl2 | dppf | Cs2CO3 | Dioxane |
| Pd2(dba)3 | XPhos | K3PO4 | THF |
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the bromo-substituted core with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a strong base. chemspider.comresearchgate.net This method provides a direct route to a wide variety of N-arylated and N-heteroarylated pyrrolopyridines, which are important pharmacophores. The reaction conditions need to be carefully optimized to accommodate the specific amine substrate and to minimize side reactions. researchgate.net
Nucleophilic Substitution Reactions
While less common than transition metal-catalyzed reactions for aryl halides, nucleophilic aromatic substitution (SNAr) can occur at the C3 position under certain conditions. The electron-withdrawing nature of the pyridine (B92270) nitrogen atom can activate the ring towards nucleophilic attack, particularly if there are additional activating groups present. Strong nucleophiles, such as alkoxides, thiolates, or amines, can displace the bromide ion, especially at elevated temperatures or under high pressure.
The scope of nucleophilic substitution on this scaffold is generally more limited compared to cross-coupling reactions. However, for specific nucleophiles and under optimized conditions, it can provide a complementary method for the introduction of certain functional groups.
Reactivity of the Pyrrolo[2,3-b]pyridine Nitrogen Atoms
The pyrrolo[2,3-b]pyridine scaffold features two nitrogen atoms with distinct electronic environments: the pyrrolic nitrogen (N1) and the pyridinic nitrogen (N7). The N1 nitrogen is generally considered more nucleophilic and is readily involved in reactions such as alkylation and acylation, while the N7 nitrogen is less nucleophilic due to its participation in the aromatic pyridine ring.
N-Alkylation and N-Acylation
The pyrrole (B145914) nitrogen (N1) of the 7-azaindole (B17877) core is susceptible to electrophilic attack, leading to N-alkylation and N-acylation products. While specific studies on 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde are not extensively documented in publicly available literature, the reactivity of the broader 7-azaindole class provides valuable insights.
N-Alkylation: The alkylation of 7-azaindoles can be achieved using various alkylating agents under basic conditions. For instance, rhodium(III)-catalyzed C–H oxidative alkylation of N-aryl-7-azaindoles with cyclopropanols has been reported, demonstrating a method for introducing alkyl groups onto the 7-azaindole core, though this particular method targets the C-H bond rather than direct N-alkylation. More conventional methods involving alkyl halides in the presence of a base are also applicable to the 7-azaindole system. The electron-withdrawing nature of the 5-carbaldehyde group in the target molecule would likely decrease the nucleophilicity of the N1 nitrogen, potentially requiring stronger reaction conditions for efficient alkylation.
N-Acylation: The N-acylation of 7-azaindoles is a common transformation. An effective one-pot direct N-acylation of 7-azaindoles with functionalized carboxylic acids has been developed, offering a general method for introducing acyl groups. This reaction proceeds efficiently and provides a route to a variety of N-acylated 7-azaindole derivatives. For this compound, similar acylation reactions are expected to occur at the N1 position. The presence of the electron-withdrawing groups may influence the reaction rate but is not expected to change the site of acylation.
| Reagent Class | General Conditions | Expected Product at N1 |
| Alkyl Halides | Base (e.g., NaH, K2CO3) in an aprotic solvent | N1-Alkyl-3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde |
| Acyl Halides/Anhydrides | Base (e.g., pyridine, triethylamine) | N1-Acyl-3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde |
| Carboxylic Acids | Activating agents (e.g., DCC, EDC) | N1-Acyl-3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde |
Protonation and Coordination Chemistry
The basicity of the nitrogen atoms in the 7-azaindole ring system allows for protonation and coordination to metal centers. The pyridine nitrogen (N7) is generally the more basic site and is preferentially protonated in acidic media.
Protonation: Theoretical studies on azaindoles have shown that the nitrogen atom of the pyridine ring behaves as a π and σ acceptor, making it the primary site of protonation. This has been experimentally confirmed, where the N7 atom is protonated to form a pyridinium (B92312) species. For this compound, protonation is expected to occur at the N7 position. The electron-withdrawing 5-carbaldehyde group would decrease the basicity of the N7 nitrogen, but it would still remain the most likely site of protonation compared to the much less basic N1 nitrogen.
Coordination Chemistry: The 7-azaindole scaffold is a versatile ligand in coordination chemistry, capable of binding to metal ions through its nitrogen atoms. The coordination behavior of 7-azaindole has been exploited in the mechanistic investigation of reactions like the Chan-Lam coupling. It can act as a bridging ligand, coordinating to metal centers through both the N1 and N7 atoms, or as a monodentate ligand, typically through the more basic N7 nitrogen. The specific coordination mode will depend on the metal ion, the other ligands present, and the reaction conditions. The substituents on the this compound ring will influence its electronic properties as a ligand, which can be tuned to modulate the properties of the resulting metal complexes.
Electrophilic Aromatic Substitution on the Pyrrolo[2,3-b]pyridine Ring System
The pyrrolo[2,3-b]pyridine ring system is susceptible to electrophilic aromatic substitution, with the electron-rich pyrrole ring being the preferred site of attack. Theoretical calculations have indicated that the carbon atom at the 3-position has the highest electron density in the 7-azaindole nucleus. rsc.org
Experimental evidence overwhelmingly supports this, with various electrophilic substitution reactions such as nitration, nitrosation, bromination, and iodination occurring predominantly at the 3-position of the unsubstituted 1H-pyrrolo[2,3-b]pyridine. researchgate.net
| Reaction | Reagent | Expected Position of Substitution |
| Nitration | HNO3/H2SO4 | C2 (if reaction occurs) |
| Halogenation | X2/Lewis Acid | C2 (if reaction occurs) |
| Friedel-Crafts Acylation | Acyl Halide/AlCl3 | C2 (if reaction occurs) |
| Friedel-Crafts Alkylation | Alkyl Halide/AlCl3 | C2 (if reaction occurs) |
Spectroscopic and Advanced Structural Characterization of 3 Bromo 1h Pyrrolo 2,3 B Pyridine 5 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For the 1H-pyrrolo[2,3-b]pyridine scaffold, ¹H and ¹³C NMR provide definitive information about the substitution pattern and electronic environment of the atoms in the ring system.
While specific NMR data for 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is not readily found, data for the isomeric 5-bromo-1H-pyrrolo[2,3-b]pyridine offers valuable comparative insights. nih.gov The chemical shifts in the ¹H NMR spectrum are indicative of the proton environments. For instance, the proton of the N-H group in the pyrrole (B145914) ring typically appears as a broad singlet at a downfield chemical shift. The aromatic protons on the pyridine (B92270) and pyrrole rings exhibit characteristic splitting patterns (doublets, triplets, or multiplets) depending on their coupling with neighboring protons. The presence of a bromine atom and a carbaldehyde group in the target molecule would further influence the chemical shifts of adjacent protons due to their electronic effects.
¹³C NMR data complements the proton NMR by providing information about the carbon skeleton. The carbon atom of the aldehyde group would be expected to have a characteristic chemical shift in the downfield region of the spectrum. The carbon atoms attached to the bromine and nitrogen atoms also show predictable shifts.
Table 1: Representative ¹H NMR Chemical Shifts for a Related Bromo-1H-pyrrolo[2,3-b]pyridine Derivative
| Proton | Chemical Shift (δ, ppm) | Multiplicity | J-coupling (Hz) |
| HN¹ | 11.91 | bs | - |
| HC⁶ | 8.30 | d | 2.2 |
| HC⁴ | 8.20 | d | 2.0 |
| HC² | 7.63 | t | 2.8 |
| HC³ | 6.50 | m | - |
| Data for 5-bromo-1H-pyrrolo[2,3-b]pyridine in DMF-d₇ nih.gov |
Table 2: Representative ¹³C NMR Chemical Shifts for a Related Bromo-1H-pyrrolo[2,3-b]pyridine Derivative
| Carbon | Chemical Shift (δ, ppm) |
| C⁸ | 147.5 |
| C⁶ | 142.9 |
| C⁴ | 130.3 |
| C² | 128.2 |
| C⁷ | 122.1 |
| C⁵ | 111.1 |
| C³ | 100.0 |
| Data for 5-bromo-1H-pyrrolo[2,3-b]pyridine in DMF-d₇ nih.gov |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula of C₈H₅BrN₂O. The presence of the bromine atom would be readily identifiable due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks of nearly equal intensity, separated by two mass units.
The fragmentation pattern observed in the mass spectrum can also offer structural information. Common fragmentation pathways for such heterocyclic aldehydes may involve the loss of the formyl radical (•CHO) or carbon monoxide (CO), followed by further fragmentation of the heterocyclic ring system.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show several characteristic absorption bands.
A strong absorption band in the region of 1680-1700 cm⁻¹ would be indicative of the C=O stretching vibration of the aldehyde group. The N-H stretching vibration of the pyrrole ring would likely appear as a broad band in the range of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the aromatic rings would be observed in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration typically appears at lower wavenumbers, in the fingerprint region.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides the most definitive three-dimensional structural information for crystalline solids. While a crystal structure for this compound itself is not reported, analysis of related structures, such as 7-azaindole-3-carboxaldehyde, reveals key structural features. researchgate.net
The 1H-pyrrolo[2,3-b]pyridine core is an essentially planar bicyclic system. nih.gov In the solid state, molecules of this type often engage in intermolecular interactions, such as hydrogen bonding. For instance, the N-H group of the pyrrole ring can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring can act as an acceptor, leading to the formation of dimers or extended chain structures. nih.gov The presence of the aldehyde group could also facilitate additional intermolecular interactions.
Table 3: Representative Crystal Data for a Related 7-Azaindole (B17877) Derivative
| Parameter | Value |
| Compound | 7-azaindole-3-carboxaldehyde |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.83610 (13) |
| b (Å) | 18.0442 (6) |
| c (Å) | 9.9572 (4) |
| β (°) | 96.682 (3) |
| V (ų) | 684.55 (4) |
| Z | 4 |
| Data for 7-azaindole-3-carboxaldehyde researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* and n → π* transitions within the aromatic system and the carbonyl group.
The extended conjugation of the bicyclic aromatic system generally results in absorption maxima at longer wavelengths compared to simpler monocyclic aromatic compounds. The specific positions of the absorption bands would be influenced by the substituents on the ring. For example, furo[2,3-b]pyridine (B1315467) derivatives, which have a similar fused ring structure, exhibit characteristic absorption bands in the region of 250 to 390 nm. researchgate.net The solvent used can also affect the positions of the absorption maxima.
Advanced Applications of 3 Bromo 1h Pyrrolo 2,3 B Pyridine 5 Carbaldehyde in Chemical Synthesis and Materials Science Research
Role as a Key Building Block in Complex Molecule Synthesis
3-Bromo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde serves as a fundamental building block in the construction of intricate molecular architectures, particularly within medicinal chemistry. The inherent reactivity of its pyrrolo[2,3-b]pyridine core, combined with the bromo and aldehyde functionalities, allows for its use as a key intermediate in synthesizing a range of pharmaceutical compounds. myskinrecipes.com
The compound's structure is particularly well-suited for creating complex heterocyclic frameworks that are central to many targeted therapies. myskinrecipes.com Researchers have utilized this scaffold to develop potent inhibitors for various protein kinases, which are crucial targets in oncology. For instance, derivatives of the 1H-pyrrolo[2,3-b]pyridine core have been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and SGK-1 kinases, both of which are implicated in cell proliferation and survival pathways in cancer. smolecule.comgoogle.comrsc.org The bromine atom allows for palladium-catalyzed cross-coupling reactions (like Suzuki or Buchwald-Hartwig), while the aldehyde group is a versatile handle for forming new carbon-carbon or carbon-nitrogen bonds through reactions such as condensations, reductive aminations, and Wittig reactions. This dual reactivity is instrumental in elaborating the core structure to achieve desired biological activity and specificity.
Table 1: Synthetic Applications as a Building Block
| Target Molecule Class | Key Reactions Enabled | Therapeutic Area |
|---|---|---|
| Kinase Inhibitors | Suzuki Coupling, Buchwald-Hartwig Amination | Oncology myskinrecipes.comrsc.org |
| Heterocyclic Frameworks | Condensation, Reductive Amination, Cyclization | Medicinal Chemistry myskinrecipes.com |
Diversity-Oriented Synthesis (DOS) Leveraging its Multifunctionality
The structure of this compound is exceptionally well-suited for diversity-oriented synthesis (DOS), a strategy that aims to create libraries of structurally diverse small molecules from a common starting material. The compound’s multifunctionality, with distinct and orthogonally reactive sites, is the key to its utility in this approach.
The primary reactive handles include:
The Bromine Atom: Enables a wide array of cross-coupling reactions to introduce aryl, heteroaryl, or alkyl groups.
The Aldehyde Group: Can be transformed into alcohols, alkenes, imines, or used in multicomponent reactions.
The Pyrrole (B145914) N-H Group: Can be alkylated, acylated, or arylated to further expand structural diversity.
This capacity for selective functionalization allows chemists to systematically and efficiently generate a large number of unique analogues. myskinrecipes.com By leveraging these multiple reaction sites in combinatorial chemistry workflows, researchers can rapidly explore a broad chemical space to identify new drug candidates and optimize lead compounds. myskinrecipes.com This approach accelerates the discovery process by enabling the efficient creation of compound libraries for high-throughput screening. myskinrecipes.com
Applications in the Synthesis of Luminescent Materials or Probes
The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole (B17877), is an intrinsic fluorophore, making its derivatives promising candidates for the development of luminescent materials and probes. The aldehyde functionality on this compound provides a convenient point of attachment for other molecular components without significantly quenching the core's fluorescence.
This compound is specifically utilized in the preparation of fluorescent probes through derivatization of the aldehyde group with various reporter groups. myskinrecipes.com For example, the aldehyde can react with fluorescent dyes, biomolecules, or environmentally sensitive moieties to create sophisticated probes. The resulting molecules can be designed to exhibit changes in their photophysical properties (e.g., fluorescence intensity, wavelength, or lifetime) in response to specific analytes, metal ions, or changes in their microenvironment, making them valuable in materials science for developing novel sensors and optical materials. smolecule.com
Development of Chemical Probes for Biological Research
Beyond materials science, the ability to synthesize fluorescent derivatives from this compound has significant implications for biological research. myskinrecipes.com The compound serves as a precursor for chemical probes designed to study complex biological pathways and processes. smolecule.com
By attaching targeting ligands or biocompatible moieties to the core structure, researchers can create probes that localize within specific cellular compartments or bind to particular enzymes or receptors. smolecule.com These fluorescent probes can then be used in cellular imaging techniques like fluorescence microscopy to visualize biological events in real-time.
Furthermore, the role of this compound as a building block for kinase inhibitors is directly linked to the development of chemical probes. myskinrecipes.com Synthesizing potent and selective inhibitors for enzymes like FGFRs allows researchers to probe the function of these enzymes in cellular signaling cascades, helping to elucidate their role in disease and validate them as therapeutic targets. smolecule.comrsc.org
Table 2: Applications in Probe and Materials Development
| Application Area | Specific Use | Key Feature Utilized |
|---|---|---|
| Luminescent Materials | Precursor for novel optical materials and sensors | Intrinsic fluorescence of the pyrrolo[2,3-b]pyridine core smolecule.com |
| Fluorescent Probes | Synthesis of probes for bio-imaging and sensing | Aldehyde group for derivatization with reporter groups myskinrecipes.com |
Future Research Directions and Unexplored Avenues for 3 Bromo 1h Pyrrolo 2,3 B Pyridine 5 Carbaldehyde
Development of Novel Synthetic Methodologies and Sustainable Approaches
Current synthetic routes to 7-azaindole (B17877) derivatives often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future research should prioritize the development of more efficient, cost-effective, and environmentally benign synthetic strategies.
Green Chemistry Principles : A primary focus will be the integration of green chemistry principles. This includes exploring the use of safer solvents, reducing the number of synthetic steps through one-pot or tandem reactions, and improving atom economy. researchgate.net For instance, developing catalytic C-H activation methods to directly functionalize the pyrrolopyridine core would represent a significant advance over traditional halogenation-then-coupling sequences.
Flow Chemistry and Automation : The application of continuous flow chemistry could offer improved control over reaction parameters, leading to higher yields, better purity, and enhanced safety, particularly for reactions that are highly exothermic or involve hazardous intermediates. Automation and high-throughput synthesis platforms can be employed to rapidly generate libraries of derivatives for screening.
Novel Catalytic Systems : While palladium-catalyzed cross-coupling reactions are commonly used, there is scope to explore catalysis with more abundant and less toxic first-row transition metals like iron, copper, or nickel. acs.org Furthermore, the development of photocatalytic and electrocatalytic methods could provide novel pathways for bond formation under mild conditions.
Table 1: Potential Sustainable Synthetic Approaches
| Methodology | Potential Advantage | Research Focus |
| One-Pot/Tandem Reactions | Reduced workup steps, less solvent waste, improved efficiency. | Designing sequences that combine bromination, formylation, and subsequent coupling reactions in a single vessel. |
| Flow Chemistry | Enhanced safety, scalability, and reproducibility; precise control. | Optimization of reaction conditions (temperature, pressure, residence time) for key synthetic transformations. |
| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. | Screening for enzymes (e.g., transaminases, oxidoreductases) that can modify the scaffold or its precursors. |
| Photoredox Catalysis | Access to unique reaction pathways under visible light irradiation. | Exploring novel C-H functionalization and cross-coupling reactions that are inaccessible through thermal methods. |
Exploration of New Reactivity Modes and Catalytic Transformations
The inherent reactivity of the bromo- and aldehyde functionalities, as well as the heterocyclic core, offers fertile ground for discovering new chemical transformations.
Advanced Coupling Reactions : The bromine atom at the 3-position is a prime site for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents. Future work could explore more challenging or novel coupling partners and catalytic systems to build molecular complexity.
Derivatization of the Aldehyde Group : The aldehyde at the 5-position is a versatile functional group for transformations such as reductive amination, Wittig reactions, and condensation reactions to form imines, oximes, or hydrazones. It can also serve as a key component in multicomponent reactions (e.g., Ugi, Passerini) to rapidly assemble complex and diverse molecular scaffolds.
Reactivity of the Heterocyclic Core : The N-H of the pyrrole (B145914) ring can be alkylated, arylated, or acylated to modulate the compound's electronic and steric properties. The pyridine (B92270) nitrogen atom can also be targeted for N-oxidation or quaternization, which can influence the molecule's solubility, metabolic stability, and biological activity. Research into regioselective functionalization of other positions on the ring system through C-H activation is also a promising avenue. acs.org
Deeper Mechanistic Investigations into Biological Interactions
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against several protein kinases. nih.govnih.gov However, a deeper, more mechanistic understanding of these interactions is crucial for designing next-generation therapeutics with improved potency and selectivity.
Structural Biology : Co-crystallization of derivatives with their target proteins (e.g., FGFR, PI3K) can provide high-resolution structural information about the binding mode. Techniques like X-ray crystallography and cryo-electron microscopy can reveal key molecular interactions, guiding future structure-based drug design efforts.
Computational Modeling : Molecular docking and dynamic simulations can be used to predict how modifications to the core structure will affect binding affinity and selectivity. nih.gov These computational approaches can help prioritize the synthesis of compounds with the highest likelihood of success, saving time and resources.
Biophysical Techniques : Methods such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Thermal Shift Assays can be employed to quantify the binding affinity and thermodynamics of ligand-protein interactions. These studies are essential for establishing robust Structure-Activity Relationships (SAR).
Table 2: Methodologies for Mechanistic Studies
| Technique | Information Gained | Application in Future Research |
| X-ray Co-crystallography | High-resolution 3D structure of ligand-protein complex. | Elucidate specific hydrogen bonds, hydrophobic interactions, and conformational changes upon binding. |
| Molecular Dynamics Simulation | Dynamic behavior and stability of the ligand-protein complex. | Predict binding free energies and identify key residues responsible for binding affinity and selectivity. |
| Surface Plasmon Resonance (SPR) | Real-time kinetics of binding (association/dissociation rates). | Quantify binding affinity (KD) and compare different derivatives to establish SAR. |
| Cellular Target Engagement Assays | Confirmation of target interaction in a cellular environment. | Validate that the compound interacts with its intended target in living cells and at what concentration. |
Integration with Advanced High-Throughput Screening for Novel Targets
The structural features of 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde make it an ideal starting point for creating large, diverse chemical libraries for high-throughput screening (HTS) campaigns.
Target-Based Screening : Libraries of derivatives can be screened against large panels of known drug targets, particularly kinase panels, to identify potent and selective inhibitors. researchgate.net This approach can uncover activity against kinases that have not been previously associated with this scaffold, opening up new therapeutic possibilities.
Phenotypic Screening : An alternative to target-based screening is phenotypic screening, where compounds are tested for their ability to produce a desired change in cell behavior or morphology (e.g., inducing apoptosis in cancer cells, reducing inflammation). nih.gov This unbiased approach can identify compounds with novel mechanisms of action, and subsequent target deconvolution studies can uncover new drug targets.
Fragment-Based Screening : The core 7-azaindole scaffold itself can be used in fragment-based screening campaigns. Identifying low-molecular-weight fragments that bind to a target can provide a starting point for growing or linking these fragments into more potent lead compounds.
The continued exploration of this compound and its derivatives holds considerable promise. By embracing novel synthetic methods, exploring new reactivity, conducting deep mechanistic studies, and leveraging advanced screening technologies, the full potential of this versatile scaffold can be unlocked for the discovery of new medicines and chemical probes.
Q & A
Q. What are the common synthetic routes for 3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde?
The synthesis typically involves bromination of a pyrrolopyridine precursor followed by formylation. A validated method uses hexamine and acetic acid under reflux to introduce the aldehyde group. For example, reacting 5-bromo-1H-pyrrolo[2,3-b]pyridine with hexamine in a water-acetic acid mixture (3:1) at 120°C yields the aldehyde derivative with 67% efficiency after precipitation . Purification often employs silica gel chromatography for intermediates.
Q. How is the purity and structure of this compound validated?
Characterization relies on ¹H/¹³C NMR and X-ray crystallography . The compound’s monoclinic crystal structure (space group P2₁/c) confirms the bromine and aldehyde positions, with lattice parameters a = 8.9082 Å, b = 13.3632 Å, and c = 5.8330 Å . NMR peaks include δ 9.93 ppm (CHO) and δ 8.55 ppm (pyrrolopyridine protons) in DMSO-d₆ .
Q. What are the key reactivity patterns of the aldehyde group in this compound?
The aldehyde participates in nucleophilic additions (e.g., Grignard reactions) and condensation reactions (e.g., formation of Schiff bases). For instance, phenylmagnesium bromide reacts with the aldehyde to yield secondary alcohols, which are oxidized to ketones using MnO₂ . This functional group also enables covalent binding to proteins via cysteine or lysine residues .
Advanced Research Questions
Q. How can regioselective bromination be optimized for pyrrolopyridine precursors?
Bromination at the 3-position is challenging due to competing sites. Using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF at 0°C) minimizes side products. Evidence shows that steric and electronic factors influence bromine placement, with crystallographic data guiding optimization .
Q. What strategies improve yields in Suzuki-Miyaura cross-coupling reactions with this compound?
Palladium catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids in toluene/ethanol (3:1) at 105°C achieve ~58% yield for biaryl derivatives. Key parameters include argon purging to prevent oxidation and K₂CO₃ as a base . For electron-deficient boronic acids, microwave-assisted heating may enhance efficiency .
Q. How does the bromine substituent influence biological activity in kinase inhibitors?
Bromine at the 3-position enhances electrophilic reactivity , enabling covalent inhibition of kinases. For example, derivatives of this compound show IC₅₀ values <100 nM against JAK2 by forming a Michael adduct with catalytic cysteine residues . Structure-activity relationship (SAR) studies highlight bromine’s role in improving binding affinity .
Q. What contradictions exist in reported synthetic methods, and how are they resolved?
Discrepancies in yields (e.g., 36–75% for alkylation steps) arise from solvent choice and temperature. For N-alkylation, NaH in THF with methyl iodide achieves 75% yield for 5-bromo-1-methyl derivatives, while KOH with benzyl bromide yields 99% under phase-transfer conditions . Systematic screening of bases (e.g., NaH vs. KOH) resolves inconsistencies.
Methodological Challenges
Q. What purification techniques are optimal for nitro-substituted derivatives?
Silica gel chromatography with dichloromethane/ethyl acetate (90:10) effectively isolates nitro derivatives (e.g., 3-nitro-5-aryl-pyrrolopyridines) with >85% purity. Recrystallization from ethanol/water mixtures further enhances purity for crystallography .
Q. How are non-covalent interactions in the crystal lattice leveraged for material science applications?
Zigzag chains formed via N–H···N hydrogen bonds and C–H···π interactions (observed in X-ray data) suggest potential for organic semiconductors. Computational modeling (DFT) predicts charge-transfer properties influenced by bromine’s electronegativity .
Q. What analytical methods validate covalent protein binding?
LC-MS/MS and X-ray crystallography confirm adduct formation. For example, incubation with recombinant kinases followed by tryptic digestion identifies modified peptides via mass shifts (+225 Da for bromoaldehyde adducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
